2-Cyclobutylpropanoic acid 2-Cyclobutylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 1082453-55-1
VCID: VC2479430
InChI: InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9)
SMILES: CC(C1CCC1)C(=O)O
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

2-Cyclobutylpropanoic acid

CAS No.: 1082453-55-1

Cat. No.: VC2479430

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclobutylpropanoic acid - 1082453-55-1

Specification

CAS No. 1082453-55-1
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name 2-cyclobutylpropanoic acid
Standard InChI InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9)
Standard InChI Key RHFMBAUXLFDCJS-UHFFFAOYSA-N
SMILES CC(C1CCC1)C(=O)O
Canonical SMILES CC(C1CCC1)C(=O)O

Introduction

Basic Chemical Identity and Structure

2-Cyclobutylpropanoic acid (CAS No. 1082453-55-1) is an aliphatic carboxylic acid characterized by its cyclobutyl moiety attached at the alpha position of propanoic acid. This compound belongs to the broader family of cycloalkyl-substituted carboxylic acids, which have garnered attention for their unique conformational properties and potential biological activities .

The basic chemical identifiers for 2-Cyclobutylpropanoic acid are summarized in Table 1:

ParameterValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
IUPAC Name2-cyclobutylpropanoic acid
CAS Number1082453-55-1
InChIInChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9)
InChIKeyRHFMBAUXLFDCJS-UHFFFAOYSA-N
SMILESCC(C1CCC1)C(=O)O

The presence of a chiral center at the second carbon of the propanoic acid chain results in two distinct stereoisomers, which exhibit different spatial arrangements and potentially different biological properties .

Physical and Chemical Properties

The physical and chemical properties of 2-Cyclobutylpropanoic acid are fundamental to understanding its behavior in various chemical and biological systems. While some properties must be inferred from similar compounds, the available data provides a comprehensive overview.

2-Cyclobutylpropanoic acid exists as a liquid at room temperature and standard pressure. The compound's functional groups, particularly the carboxylic acid moiety, contribute to its acidity and reactivity profile. Like other carboxylic acids, it can participate in hydrogen bonding, influencing its solubility in various solvents .

The presence of the cyclobutyl group, a strained four-membered ring, introduces interesting conformational aspects to the molecule. This strained ring system contributes to the compound's potential reactivity in certain chemical transformations and may play a significant role in its interactions with biological targets.

Commercial samples of 2-Cyclobutylpropanoic acid typically have a purity of approximately 95%, making it suitable for most research applications .

Stereochemistry and Isomeric Forms

The stereochemistry of 2-Cyclobutylpropanoic acid represents an important aspect of its structural profile. The compound contains a stereogenic center at the second carbon of the propanoic acid chain, resulting in two distinct enantiomers: (R)-2-Cyclobutylpropanoic acid and (S)-2-Cyclobutylpropanoic acid .

Table 2 provides a comparison of the stereoisomers of 2-Cyclobutylpropanoic acid:

Property(R)-2-Cyclobutylpropanoic Acid(S)-2-Cyclobutylpropanoic Acid
CAS NumberUnknown2184782-81-6
InChIKeyRHFMBAUXLFDCJS-RXMQYKEDSA-NRHFMBAUXLFDCJS-YFKPBYRVSA-N
SMILESCC@HC(=O)OCC@@HC(=O)O
Molecular Weight128.17 g/mol128.17 g/mol

The stereochemistry of these compounds is particularly relevant in biological contexts, as different enantiomers often exhibit different interactions with biological systems, including enzymes and receptors. This stereoselectivity can significantly impact the potential biological activity and pharmacological properties of the compound .

The optical rotation and methods for resolving these enantiomers remain areas of active research. Techniques such as chiral chromatography or asymmetric synthesis are typically employed to obtain enantiomerically pure forms of such compounds.

Chemical Reactivity Profile

2-Cyclobutylpropanoic acid exhibits reactivity patterns characteristic of both carboxylic acids and cyclobutane derivatives. Understanding these reactivity patterns is essential for assessing the compound's potential applications in synthetic chemistry and medicinal research.

The carboxylic acid functional group can undergo typical reactions including:

  • Esterification: Formation of esters through reaction with alcohols

  • Amidation: Formation of amides through reaction with amines

  • Reduction: Conversion to alcohols using appropriate reducing agents

  • Salt formation: Reaction with bases to form carboxylate salts

  • Decarboxylation: Loss of carbon dioxide under specific conditions

Specific reaction conditions and catalysts can be employed to selectively target either the carboxylic acid functionality or the cyclobutyl moiety, providing versatile pathways for the derivatization of 2-Cyclobutylpropanoic acid in synthetic applications.

Hazard CodeDescriptionGHS ClassificationWarning Signal
H302Harmful if swallowedAcute toxicity, oral (Category 4)Warning
H315Causes skin irritationSkin corrosion/irritation (Category 2)Warning
H318Causes serious eye damageSerious eye damage/eye irritation (Category 1)Danger
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Warning

These hazard classifications are based on available toxicological data and structural considerations . The compound is associated with multiple precautionary statements (P-codes) that provide guidance on safe handling, storage, and emergency response procedures.

When working with 2-Cyclobutylpropanoic acid, appropriate safety measures should be implemented, including:

  • Use of suitable personal protective equipment (PPE)

  • Ensuring adequate ventilation in the workspace

  • Avoiding contact with skin, eyes, and respiratory system

  • Proper storage in a well-ventilated area

  • Appropriate disposal methods in accordance with local regulations

Comprehensive safety data sheets (SDS) should be consulted for detailed information on handling procedures and emergency measures related to 2-Cyclobutylpropanoic acid .

Related Compounds and Structural Analogs

2-Cyclobutylpropanoic acid belongs to a broader family of cycloalkyl-substituted carboxylic acids, with several structural analogs and derivatives documented in the chemical literature. Understanding these related compounds provides valuable context for appreciating the unique properties and potential applications of 2-Cyclobutylpropanoic acid.

Table 4: Comparison of 2-Cyclobutylpropanoic Acid with Related Compounds

CompoundMolecular FormulaCAS NumberKey Structural Difference
2-Cyclobutylpropanoic acidC₇H₁₂O₂1082453-55-1Reference compound
3-Cyclobutylpropanoic acidC₇H₁₂O₂4415-84-3Cyclobutyl at position 3 instead of 2
(R)-2-Cyclobutylpropanoic acidC₇H₁₂O₂UnknownR-configuration at stereocenter
(S)-2-Cyclobutylpropanoic acidC₇H₁₂O₂2184782-81-6S-configuration at stereocenter
2-Amino-2-cyclobutylpropanoic acid HClC₇H₁₄ClNO₂1864073-16-4Amino group at position 2 (as HCl salt)
(R)-2-amino-3-cyclobutylpropanoic acidC₇H₁₃NO₂174266-00-3Amino group, cyclobutyl at position 3

3-Cyclobutylpropanoic acid, a positional isomer, has been more extensively documented in the literature. This compound differs in the position of the cyclobutyl group, which is attached to the third carbon of the propanoic acid chain rather than the second .

Amino derivatives, such as 2-amino-2-cyclobutylpropanoic acid hydrochloride and (R)-2-amino-3-cyclobutylpropanoic acid, introduce additional functionality that may enhance potential for biological activity and pharmaceutical applications. These compounds have been studied as analogs of amino acids, with potential implications for various physiological processes .

Other structural variations include compounds with different cycloalkyl rings (e.g., cyclopentyl, cyclohexyl) or different carboxylic acid chain lengths. These structural analogs collectively form a chemical space with diverse properties and potential applications.

Current Research and Future Directions

Research on 2-Cyclobutylpropanoic acid and related compounds continues to evolve, with several promising directions for future investigation. Current research areas include:

  • Development of efficient and stereoselective synthesis methods for the compound and its derivatives

  • Exploration of its potential as a building block in medicinal chemistry

  • Investigation of structure-activity relationships involving the cyclobutyl moiety

  • Study of its interactions with various biological targets

The continued interest in cyclobutyl-containing compounds in medicinal chemistry suggests that 2-Cyclobutylpropanoic acid will remain a compound of interest for researchers in this field. Particularly promising are investigations into the potential of such compounds as modulators of various receptor systems, including cannabinoid receptors .

Future research directions might include:

  • Development of novel derivatives with enhanced biological activities

  • Exploration of sustainable and efficient synthetic routes

  • Detailed studies of stereochemistry and its implications for biological activity

  • Investigation of potential applications in materials science and polymer chemistry

As analytical techniques and synthetic methodologies continue to advance, our understanding of 2-Cyclobutylpropanoic acid and its potential applications will likely expand, potentially revealing new and valuable uses for this interesting organic compound.

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